molecular formula C13H18FNO B1448555 {3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl}methanol CAS No. 1461698-16-7

{3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl}methanol

Cat. No.: B1448555
CAS No.: 1461698-16-7
M. Wt: 223.29 g/mol
InChI Key: FKNXOUBVUWLALA-JTDNENJMSA-N
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Description

{3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl}methanol is a fluorinated organic compound with a unique structure that includes a pyrrolidine ring, a phenylethyl group, and a fluorine atom

Scientific Research Applications

{3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl}methanol has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

    Materials Science: Its unique structure makes it a candidate for the development of advanced materials, including polymers and coatings with specific properties.

    Biological Research: The compound is used in studies investigating the effects of fluorinated molecules on biological systems, including enzyme interactions and receptor binding.

    Industrial Applications: It is explored for use in the synthesis of specialty chemicals and as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl}methanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, which can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Phenylethyl Group: The phenylethyl group is attached through a nucleophilic substitution reaction, often using a phenylethyl halide as the electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted carbon, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Amino derivatives, thiol derivatives

Mechanism of Action

The mechanism of action of {3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and influencing the electronic environment of the molecule. The phenylethyl group contributes to hydrophobic interactions, while the pyrrolidine ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combination of a fluorine atom, a phenylethyl group, and a pyrrolidine ring, which together confer unique chemical and physical properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c1-11(12-5-3-2-4-6-12)15-8-7-13(14,9-15)10-16/h2-6,11,16H,7-10H2,1H3/t11-,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNXOUBVUWLALA-JTDNENJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(C2)(CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CCC(C2)(CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl}methanol
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{3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl}methanol
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{3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl}methanol
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{3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl}methanol
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{3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl}methanol
Reactant of Route 6
{3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl}methanol

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